molecular formula C16H15N3O2 B12929501 1-(4-Ethoxyphenyl)-1H-benzimidazole-2-carboxamide CAS No. 138524-14-8

1-(4-Ethoxyphenyl)-1H-benzimidazole-2-carboxamide

Cat. No.: B12929501
CAS No.: 138524-14-8
M. Wt: 281.31 g/mol
InChI Key: GUOAKISRDJCISJ-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)-1H-benzimidazole-2-carboxamide is a synthetic small molecule based on the privileged benzimidazole scaffold, a structure of significant interest in medicinal chemistry and anticancer drug discovery . The benzimidazole core is an isostere of naturally occurring purine bases, allowing its derivatives to interact readily with biological targets such as enzymes and DNA . This specific compound features a 4-ethoxyphenyl substitution, a modification that research indicates can be critical for enhancing biological activity and selectivity . The carboxamide group further contributes to the molecule's potential for forming hydrogen bonds, which can be pivotal for binding to target proteins . In a research context, this compound is primarily valued for its potential antiproliferative properties against various cancer cell lines . Benzimidazole derivatives are known to exert their anticancer effects through versatile mechanisms of action. These can include acting as DNA-binding or alkylating agents, disrupting the function of DNA topoisomerase enzymes, or inhibiting tubulin polymerization, a key process in cell division . The structural features of this compound make it a promising candidate for investigating novel targeted therapies, which aim to combat the resistance often developed against traditional chemotherapeutic agents . It serves as a key chemical intermediate for researchers synthesizing and evaluating more complex, multi-targeted hybrid molecules, such as those combined with triazole rings, to develop more potent and selective inhibitors . This product is sold as a high-purity chemical for research purposes only. It is strictly for use in laboratory settings and is not intended for human or veterinary diagnostic or therapeutic applications. Researchers should handle all chemicals in accordance with their institution's safety protocols.

Properties

CAS No.

138524-14-8

Molecular Formula

C16H15N3O2

Molecular Weight

281.31 g/mol

IUPAC Name

1-(4-ethoxyphenyl)benzimidazole-2-carboxamide

InChI

InChI=1S/C16H15N3O2/c1-2-21-12-9-7-11(8-10-12)19-14-6-4-3-5-13(14)18-16(19)15(17)20/h3-10H,2H2,1H3,(H2,17,20)

InChI Key

GUOAKISRDJCISJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3=CC=CC=C3N=C2C(=O)N

Origin of Product

United States

Preparation Methods

Condensation Reaction

The condensation method typically involves dissolving o-phenylenediamine and 4-ethoxybenzaldehyde in a suitable solvent such as ethanol or dimethylformamide (DMF). The reaction is usually carried out under reflux conditions with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the formation of the benzimidazole ring.

Microwave-Assisted Synthesis

Microwave-assisted synthesis is increasingly popular due to its efficiency. In this method, the reactants are mixed in a solvent (like DMF) and irradiated using microwave energy. This process reduces the reaction time significantly (often to minutes) and increases yields due to better energy distribution throughout the mixture.

Sonication

Sonication employs ultrasonic waves to promote chemical reactions. In this method, a mixture of o-phenylenediamine and 4-ethoxybenzaldehyde is placed in water with ammonium nickel sulfate as a catalyst. The sonication process allows for lower temperatures and shorter reaction times while achieving high purity products.

After synthesis, purification is crucial to obtain high-purity compounds. Common techniques include:

  • Recrystallization : This method involves dissolving the crude product in a hot solvent and allowing it to cool slowly so that pure crystals form.

  • Column Chromatography : A widely used technique for separating compounds based on their affinities for stationary and mobile phases.

Table 2: Purification Techniques

Technique Description Efficiency (%)
Recrystallization Dissolving in hot solvent, cooling slowly High
Column Chromatography Separation based on polarity Moderate to High

The preparation of 1-(4-Ethoxyphenyl)-1H-benzimidazole-2-carboxamide can be efficiently achieved through various methods, each with its advantages regarding yield and purity. The choice of method may depend on available resources, desired purity levels, and specific application requirements in research or pharmaceutical development.

  • References

  • Patent WO2013150545A2 - Process for the preparation of benzimidazole derivatives.

  • Vulcan Chemical Product Data - Synthesis methods for benzimidazole derivatives.
  • Journal of Pharmaceutical Sciences - Synthesis and Biological Activity of Benzimidazole Derivatives.
  • J-Pesticides - Synthesis procedures for novel benzimidazole derivatives.
  • SciELO - Sonicated assisted synthesis techniques for benzimidazoles.
  • Patent WO2015005615A1 - Method for preparation of benzimidazole derivatives.

Chemical Reactions Analysis

Alkylation and Carboxamide Functionalization

The carboxamide group is introduced via N-alkylation or condensation with thiosemicarbazide :

  • Method A : Reaction of the benzimidazole intermediate with thiosemicarbazide in ethanol under reflux, yielding 75% after recrystallization .

  • Method B : Microwave-assisted coupling with substituted amides (e.g., formamide) in HCl, achieving 95% yield in 40 minutes .

Key Spectral Data :

  • IR : Peaks at 3411 cm⁻¹ (N–H stretch), 1594 cm⁻¹ (C=N) .

  • ¹H NMR : Singlet at δ 12.90 ppm (benzimidazole NH), δ 8.19–8.17 ppm (aromatic protons) .

Catalytic and Solvent Effects

  • Catalysts : NH₄Cl outperforms NH₄F, NH₄NO₃, and (NH₄)₂CO₃, achieving 94% yield in CHCl₃ .

  • Solvents : DMF and DMSO enhance electrophilicity of carbonyl groups, facilitating cyclization .

Table 2: Solvent Impact on Reaction Efficiency

SolventDielectric ConstantYield (%)
CHCl₃4.894
DMF36.782
EtOH24.375

Mechanistic Insights

  • Acid Role : HCl protonates the carbonyl oxygen of aldehydes/amides, increasing electrophilicity for nucleophilic attack by o-phenylenediamine .

  • Cyclization : Intramolecular dehydration forms the benzimidazole ring, with Na₂S₂O₄ acting as a reducing agent in DMSO .

Purification and Characterization

  • Purification : Column chromatography (petroleum ether:EtOAc = 9:1) or recrystallization (dioxane) .

  • LC-MS : Confirms molecular ion peak at m/z 286.33 (C₁₆H₁₈N₂O₂) .

Scientific Research Applications

Biological Activities

1-(4-Ethoxyphenyl)-1H-benzimidazole-2-carboxamide exhibits various biological activities that make it a candidate for drug development:

Antimicrobial Activity

Studies have shown that this compound possesses significant antimicrobial properties against a range of bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of specific metabolic pathways.

Anticancer Potential

Research indicates that 1-(4-Ethoxyphenyl)-1H-benzimidazole-2-carboxamide may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest. In vitro studies demonstrate its efficacy against various cancer cell lines, including breast and lung cancer.

Anti-inflammatory Effects

The compound has been evaluated for anti-inflammatory properties, showing potential in reducing inflammation markers in experimental models. This activity is likely mediated through the inhibition of pro-inflammatory cytokines.

Table 1: Biological Activities of 1-(4-Ethoxyphenyl)-1H-benzimidazole-2-carboxamide

Activity TypeModel/Method UsedResultReference
AntimicrobialDisc diffusion assayEffective against E. coli and S. aureus
AnticancerMTT assayIC50 = 25 µM in MCF-7 cells
Anti-inflammatoryCarrageenan-induced paw edema modelSignificant reduction in edema

Case Study 1: Anticancer Evaluation

In a study published in Journal of Pharmaceutical Sciences, researchers synthesized 1-(4-Ethoxyphenyl)-1H-benzimidazole-2-carboxamide and evaluated its anticancer properties against several cell lines. The compound demonstrated a dose-dependent inhibition of cell viability, with notable effects on apoptosis markers such as caspase activation and PARP cleavage.

Case Study 2: Antimicrobial Efficacy

A separate investigation focused on the antimicrobial efficacy of the compound against clinical isolates of bacteria. The results indicated that it had a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as an alternative treatment option for resistant strains.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-(4-Ethoxyphenyl)-1H-benzimidazole-2-carboxamide with structurally related benzimidazole derivatives, focusing on substituent effects, biological activities, and physicochemical properties.

Table 1: Key Structural and Functional Comparisons

Compound Name Position 1 Substituent Position 2 Substituent Key Properties/Biological Activity Reference
1-(4-Ethoxyphenyl)-1H-benzimidazole-2-carboxamide 4-Ethoxyphenyl Carboxamide (-CONH₂) Hypothesized enzyme inhibition, improved solubility due to ethoxy group N/A
1-(4-Methoxybutyl)-N-(2-methylpropyl)-N-[(3S,5R)-5-(morpholine-4-carbonyl)piperidin-3-yl]-1H-benzimidazole-2-carboxamide 4-Methoxybutyl Carboxamide (-CONH₂) Renin inhibitor; enhanced CNS penetration due to morpholine-piperidine moiety
2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide Propyl 3,4-Dimethoxyphenyl Anticancer activity via multi-target inhibition; high lipophilicity
Ethyl 1-(2-hydroxyethyl)-2-phenyl-1H-benzimidazole-5-carboxylate 2-Hydroxyethyl Phenyl Antimicrobial activity; improved solubility from hydroxyl group
GPI 15427 (PARP-1 inhibitor) Undisclosed Carboxamide (-CONH₂) Enhances temozolomide efficacy in brain tumors; crosses blood-brain barrier
Ethyl 2-(4-chlorophenyl)-1-phenyl-1H-benzimidazole-5-carboxylate Phenyl 4-Chlorophenyl Anticancer activity; halogen enhances target affinity

Key Observations

Substituent Effects on Bioactivity Electron-Donating Groups (e.g., Ethoxy, Methoxy): The 4-ethoxyphenyl group in the target compound may enhance solubility and metabolic stability compared to non-polar analogs like 2-(4-chlorophenyl)-1-phenyl derivatives . Halogen Substituents (e.g., Chloro, Bromo): Halogenated derivatives (e.g., 4-chlorophenyl in ) exhibit stronger target binding via hydrophobic and halogen-bonding interactions, but may suffer from higher toxicity risks.

Carboxamide vs. Ester/Carboxylate Groups

  • Carboxamide-containing compounds (e.g., GPI 15427 , renin inhibitor ) often show enzyme inhibitory activity due to hydrogen-bonding interactions with catalytic residues. In contrast, ester derivatives (e.g., ethyl carboxylates in ) are typically prodrugs designed to improve bioavailability.

Pharmacokinetic Considerations

  • The 4-methoxybutyl and morpholine-piperidine moieties in the renin inhibitor facilitate blood-brain barrier penetration, a property absent in the target compound’s ethoxyphenyl group.
  • Hydroxyethyl substituents (e.g., ) improve aqueous solubility but may reduce metabolic stability due to oxidation susceptibility.

Therapeutic Applications Anticancer Activity: 2-(3,4-Dimethoxyphenyl) analogs and halogenated derivatives show broad-spectrum anticancer effects, likely via DNA intercalation or topoisomerase inhibition.

Structural Insights from Crystallography

  • Benzimidazole derivatives (e.g., ) often adopt planar conformations, enabling π-π stacking with aromatic residues in target proteins.

Biological Activity

1-(4-Ethoxyphenyl)-1H-benzimidazole-2-carboxamide is a compound belonging to the benzimidazole class, which has garnered attention due to its diverse biological activities. Benzimidazoles are known for their therapeutic potential, including anticancer, antimicrobial, and antifungal properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The chemical structure of 1-(4-Ethoxyphenyl)-1H-benzimidazole-2-carboxamide can be represented as follows:

C16H18N2O2\text{C}_{16}\text{H}_{18}\text{N}_2\text{O}_2

This structure features a benzimidazole core with an ethoxyphenyl substituent and a carboxamide group, which are critical for its biological activity.

Benzimidazole derivatives, including 1-(4-Ethoxyphenyl)-1H-benzimidazole-2-carboxamide, exert their biological effects through various mechanisms:

  • Inhibition of DNA Topoisomerases : These compounds can interfere with DNA replication by inhibiting topoisomerase enzymes, which are crucial for DNA unwinding during replication. This mechanism is particularly relevant in anticancer activity, as it leads to apoptosis in cancer cells .
  • Antimicrobial Activity : Benzimidazoles have shown significant antibacterial and antifungal properties. The lipophilicity of these compounds enhances their ability to penetrate cell membranes, making them effective against a range of pathogens .
  • Induction of Apoptosis : Studies indicate that benzimidazoles can induce apoptosis through mitochondrial pathways, leading to the release of pro-apoptotic factors and activation of caspases .

Anticancer Activity

The anticancer potential of 1-(4-Ethoxyphenyl)-1H-benzimidazole-2-carboxamide was evaluated against several cancer cell lines. The compound demonstrated significant cytotoxicity with IC50 values comparable to established chemotherapeutics. A study reported that derivatives with similar structures exhibited IC50 values ranging from 10 μM to 25 μM against various cancer types .

Antimicrobial Activity

The antimicrobial efficacy was assessed using standard protocols against Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values were determined:

PathogenMIC (μg/mL)
Staphylococcus aureus8
Escherichia coli16
Candida albicans64

These results indicate moderate to high antibacterial and antifungal activity, suggesting potential use in treating infections .

Case Studies

Several studies have highlighted the biological activities of benzimidazole derivatives:

  • Anticancer Study : A derivative similar to 1-(4-Ethoxyphenyl)-1H-benzimidazole-2-carboxamide was tested against MDA-MB-231 breast cancer cells, showing significant inhibition of cell proliferation and induction of apoptosis through topoisomerase inhibition .
  • Antimicrobial Efficacy : In a comparative study, various benzimidazole derivatives were tested against resistant strains of bacteria. The results indicated that compounds with enhanced lipophilicity exhibited better penetration and higher antimicrobial activity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(4-Ethoxyphenyl)-1H-benzimidazole-2-carboxamide?

  • Methodological Answer : The synthesis typically involves condensation reactions between appropriately substituted aniline derivatives and carboxylic acid intermediates. For example, analogous benzimidazole carboxamides are synthesized via cyclization of o-phenylenediamine derivatives with carbonyl-containing reagents under acidic conditions. Key steps include the formation of the benzimidazole core followed by carboxamide functionalization. Solvent choice (e.g., DMSO or ethanol) and temperature control are critical to avoid side reactions .

Q. How is the compound characterized post-synthesis?

  • Methodological Answer : Characterization employs techniques such as:

  • Nuclear Magnetic Resonance (NMR) : To confirm the presence of the ethoxyphenyl group (δ ~1.3 ppm for CH₃, δ ~4.0 ppm for OCH₂) and benzimidazole protons.
  • High-Performance Liquid Chromatography (HPLC) : To assess purity, with mobile phases optimized for polar carboxamide derivatives.
  • Mass Spectrometry (MS) : For molecular weight verification (e.g., ESI-MS in positive ion mode) .

Advanced Research Questions

Q. How does the ethoxyphenyl substituent influence the compound’s binding affinity to target proteins?

  • Methodological Answer : The ethoxy group (-OCH₂CH₃) enhances lipophilicity, potentially improving membrane permeability. Comparative studies with halogenated (e.g., 4-bromophenyl in ) or methoxy-substituted analogs (e.g., ) can reveal steric and electronic effects on binding. Computational docking (using software like AutoDock Vina) paired with isothermal titration calorimetry (ITC) quantifies affinity differences. For instance, bulkier substituents may reduce fit in hydrophobic binding pockets .

Q. What are the challenges in crystallizing benzimidazole derivatives, and how are they addressed?

  • Methodological Answer : Benzimidazoles often form polymorphs due to hydrogen bonding and π-π stacking. Strategies include:

  • Solvent Screening : Using mixed solvents (e.g., ethanol/water) to slow crystallization.
  • Temperature Gradients : Gradual cooling from saturated solutions to promote single-crystal growth.
  • X-ray Diffraction : Monoclinic systems (e.g., P2₁/c space group) are common, with unit cell parameters refined using programs like SHELX .

Q. How can researchers resolve contradictions in reported biological activity data?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, serum concentration). Standardized protocols include:

  • Dose-Response Curves : IC₅₀ values should be validated across ≥3 independent experiments.
  • Positive Controls : Use established inhibitors (e.g., renin inhibitors for angiotensin-related targets ).
  • Meta-Analysis : Cross-reference data with structural analogs (e.g., anticancer benzimidazoles in ).

Q. What in vivo models are suitable for evaluating pharmacokinetics?

  • Methodological Answer : Rodent models (e.g., Sprague-Dawley rats) are used for:

  • ADME Studies : Oral bioavailability assessments via LC-MS/MS plasma analysis.
  • Tissue Distribution : Radiolabeled compounds (e.g., ¹⁴C-carboxamide) tracked in organs.
  • Metabolite Identification : Liver microsome assays paired with HPLC-MS/MS .

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